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Compound of Interest

Compound Name: 2-Benzylphenol

Cat. No.: B3025325 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-
Benzylphenol (CAS No: 28994-41-4), a significant chemical intermediate. The document

presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data

in a structured format, accompanied by detailed experimental protocols to aid in the replication

and verification of these findings.

Spectroscopic Data Summary
The following tables summarize the quantitative spectroscopic data for 2-Benzylphenol.

Table 1: ¹H NMR Spectroscopic Data (Predicted)
Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.28 - 7.15 m 5H Ar-H (Benzyl group)

7.12 - 7.05 m 2H Ar-H (Phenolic ring)

6.90 - 6.82 m 2H Ar-H (Phenolic ring)

4.95 s 1H OH

4.01 s 2H CH₂
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Note: Data was predicted using a standard NMR prediction engine. Actual experimental values

may vary.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)
Chemical Shift (δ) ppm Assignment

154.2 C-OH

140.5 Ar-C (Quaternary, Benzyl)

130.8 Ar-CH (Phenolic ring)

128.9 Ar-CH (Phenolic ring)

128.6 Ar-CH (Benzyl ring)

128.5 Ar-CH (Benzyl ring)

126.2 Ar-CH (Benzyl ring)

121.3 Ar-CH (Phenolic ring)

115.8 Ar-CH (Phenolic ring)

35.7 CH₂

Note: Data was predicted using a standard NMR prediction engine. Actual experimental values

may vary.

Table 3: IR Spectroscopic Data
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Wavenumber (cm⁻¹) Intensity Assignment

3540 Strong, Broad O-H stretch

3060 - 3020 Medium Aromatic C-H stretch

2920 Medium Aliphatic C-H stretch

1590 Strong Aromatic C=C stretch

1495 Strong Aromatic C=C stretch

1455 Strong CH₂ bend

1220 Strong C-O stretch

750 Strong Ortho-disubstituted C-H bend

700 Strong Monosubstituted C-H bend

Note: Data interpreted from the NIST WebBook IR spectrum.[1]

Table 4: Mass Spectrometry Data
m/z Relative Abundance Proposed Fragment

184 High [M]⁺ (Molecular Ion)

183 Moderate [M-H]⁺

106 High [C₇H₅O]⁺

Note: Data sourced from PubChem.[2]

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below. These

protocols are generalized and may require optimization based on the specific instrumentation

used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
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Weigh approximately 10-20 mg of 2-Benzylphenol.

Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-

d₆).

Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Acquisition:

Instrument: 400 MHz (or higher) NMR Spectrometer.

Pulse Program: Standard single-pulse experiment.

Spectral Width: Approximately 12 ppm, centered around 6 ppm.

Number of Scans: 16-64, depending on the desired signal-to-noise ratio.

Relaxation Delay: 1-2 seconds.

Processing: Fourier transform the FID, phase correct the spectrum, and set the reference

(e.g., TMS at 0.00 ppm).

3. ¹³C NMR Acquisition:

Instrument: 100 MHz (or corresponding frequency for the ¹H spectrometer) NMR

Spectrometer.

Pulse Program: Standard proton-decoupled experiment.

Spectral Width: Approximately 200 ppm, centered around 100 ppm.

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

Relaxation Delay: 2-5 seconds.

Processing: Fourier transform the FID, phase correct the spectrum, and set the reference

(e.g., CDCl₃ at 77.16 ppm).
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Infrared (IR) Spectroscopy
1. Sample Preparation:

For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended.

Place a small amount of 2-Benzylphenol directly onto the ATR crystal.

Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry

KBr and pressing it into a thin, transparent disk.

2. Data Acquisition:

Instrument: Fourier Transform Infrared (FT-IR) Spectrometer.

Mode: Transmittance or Absorbance.

Spectral Range: 4000 - 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Background: A background spectrum of the empty sample compartment (or the clean ATR

crystal) should be recorded prior to the sample scan.

Mass Spectrometry (MS)
1. Sample Introduction:

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for the analysis of

2-Benzylphenol.

Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or

ethyl acetate).

Inject a small volume (e.g., 1 µL) of the solution into the GC.

2. GC-MS Parameters:
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GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).

Injector Temperature: 250 °C.

Oven Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes,

then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

Carrier Gas: Helium at a constant flow rate.

MS Ionization: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 40 to 400.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for obtaining and analyzing

spectroscopic data for a chemical compound like 2-Benzylphenol.
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Caption: General workflow for spectroscopic analysis of 2-Benzylphenol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3025325#spectroscopic-data-nmr-ir-mass-of-2-
benzylphenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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